REACTION_CXSMILES
|
C(O[C:4](=O)[CH2:5][N:6]=C(C1C=CC=CC=1)C1C=CC=CC=1)C.[H-].[Na+].Cl[C:24]1[C:29]([Cl:30])=[CH:28][C:27]([C:31]([F:34])([F:33])[F:32])=[CH:26][N:25]=1.CI.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.Cl>[Cl:30][C:29]1[C:24]([CH:5]([CH3:4])[NH2:6])=[N:25][CH:26]=[C:27]([C:31]([F:34])([F:33])[F:32])[CH:28]=1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in vigorous gas evolution
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×)
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
leaving an oil
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)C(N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |